molecular formula C14H22N4O4S B11168393 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11168393
M. Wt: 342.42 g/mol
InChI Key: KENRVQZHNTYEHM-UHFFFAOYSA-N
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a pyrrolidine ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the pyrrolidine ring. Common reagents used in these reactions include ethyl chloroacetate, hydrazine hydrate, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and pyrrolidine derivatives, such as:

  • N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
  • N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-ethoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H22N4O4S

Molecular Weight

342.42 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H22N4O4S/c1-4-22-8-11-16-17-14(23-11)15-13(20)10-5-12(19)18(6-10)9(2)7-21-3/h9-10H,4-8H2,1-3H3,(H,15,17,20)

InChI Key

KENRVQZHNTYEHM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C(C)COC

Origin of Product

United States

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